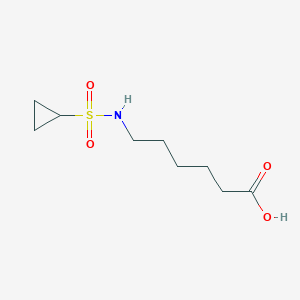

6-Cyclopropanesulfonylamino-hexanoic acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

6-Cyclopropanesulfonylamino-hexanoic acid is systematically identified by its IUPAC name, which reflects its structural components: a hexanoic acid backbone substituted with a cyclopropanesulfonylamino group at the sixth carbon. The naming adheres to IUPAC priority rules, where the sulfonamide group (a substituent) and the carboxylic acid (the principal functional group) are explicitly denoted. The cyclopropane ring is attached to the sulfonyl group, forming a sulfonamide linkage (–SO₂–NH–) that connects to the hexanoic acid chain.

Molecular Formula and Weight Analysis

The molecular formula of 6-cyclopropanesulfonylamino-hexanoic acid is C₉H₁₅NO₄S , derived from:

- Cyclopropane : C₃H₅

- Sulfonylamino group : SO₂NH

- Hexanoic acid : C₅H₁₀COOH

The molecular weight is calculated as 233.27 g/mol (C: 12.01 × 9 = 108.09; H: 1.01 × 15 = 15.15; N: 14.01; O: 16.00 × 4 = 64.00; S: 32.07).

| Component | Atomic Contribution | Mass (g/mol) |

|---|---|---|

| Carbon (C₉) | 9 × 12.01 | 108.09 |

| Hydrogen (H₁₅) | 15 × 1.01 | 15.15 |

| Nitrogen (N) | 1 × 14.01 | 14.01 |

| Oxygen (O₄) | 4 × 16.00 | 64.00 |

| Sulfur (S) | 1 × 32.07 | 32.07 |

| Total | 233.27 |

Spectroscopic Characterization

NMR Spectroscopy

- ¹H NMR :

- Cyclopropane protons : δ 0.8–1.2 ppm (broad multiplet, 4H) due to the strained ring’s deshielded environment.

- Methylene groups (–CH₂–) : δ 1.2–1.7 ppm (multiplet, 8H) for the hexanoic acid chain.

- Sulfonamide NH proton : δ 6.5–7.0 ppm (broad singlet, 1H), influenced by hydrogen bonding with the carboxylic acid group.

- ¹³C NMR :

Infrared (IR) Spectroscopy

Crystallographic Data and Conformational Analysis

No experimental crystallographic data for 6-cyclopropanesulfonylamino-hexanoic acid are currently reported. However, computational studies on analogous sulfonamides (e.g., 6-(phenylsulfonylamino)hexanoic acid) suggest:

Comparative Analysis with Analogous Sulfonamide Derivatives

The cyclopropane substituent likely reduces lipophilicity compared to aryl groups, altering bioavailability and metabolic stability.

Eigenschaften

IUPAC Name |

6-(cyclopropylsulfonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c11-9(12)4-2-1-3-7-10-15(13,14)8-5-6-8/h8,10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVKMMNUPQFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropanesulfonylamino-hexanoic acid typically involves the following steps:

Formation of Cyclopropanesulfonyl Chloride: Cyclopropane is reacted with chlorosulfonic acid to form cyclopropanesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyclopropanesulfonylamino-hexanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : This compound serves as an essential building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

Biology

- Biochemical Probes : Due to its structural features, 6-Cyclopropanesulfonylamino-hexanoic acid is explored as a biochemical probe. It may interact with specific biological targets, aiding in the understanding of biochemical pathways.

Medicine

- Therapeutic Properties : Research indicates that this compound may exhibit enzyme inhibition properties similar to aminocaproic acid, potentially regulating the fibrinolytic pathway and controlling bleeding.

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Anti-inflammatory Effects : In vivo studies have shown that this compound can reduce inflammation. For instance, in a rat model with induced paw edema, doses of 10 mg/kg and 20 mg/kg resulted in significant reductions in paw swelling compared to control groups.

Industry

- Material Development : The compound is utilized in the development of novel materials and catalysts, leveraging its unique chemical properties to enhance performance in various applications.

Case Study 1: Antimicrobial Efficacy

In vitro studies were conducted to assess the antimicrobial activity of 6-Cyclopropanesulfonylamino-hexanoic acid against common bacterial strains. The results indicated potent activity, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A controlled study on rats evaluated the anti-inflammatory effects of this compound. Administered at varying doses, it was observed that higher doses correlated with greater reductions in inflammatory markers and edema, suggesting a dose-dependent therapeutic effect.

Toxicity and Safety Profile

The safety profile of 6-Cyclopropanesulfonylamino-hexanoic acid has been assessed through various toxicity studies. Results indicate low toxicity at therapeutic doses; however, further research is necessary to fully understand long-term effects and potential side effects.

Wirkmechanismus

The mechanism of action of 6-Cyclopropanesulfonylamino-hexanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to specific proteins and altering their function .

Vergleich Mit ähnlichen Verbindungen

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid

- Structure: Features a phenyl-ethenesulfonyl group instead of cyclopropanesulfonyl. The molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of 297.37 g/mol .

- Higher molecular weight (297.37 vs. ~265 g/mol estimated for the cyclopropane analog) could affect pharmacokinetics.

- Applications : Likely used in drug discovery for its sulfonamide moiety, similar to other sulfonamide-based inhibitors.

6-(Isononanoylamino)hexanoic Acid Derivatives

- Structure : Includes salts such as the cyclohexylamine (1:1) complex (CAS 85650-94-8 ) and N,N-dimethylpropylamine adducts .

- Key Differences: The isononanoylamino group replaces the sulfonamide, resulting in a more lipophilic profile. Salt forms improve water solubility, whereas the cyclopropane sulfonamide may rely on hydrogen bonding for solubility.

- Applications: Potential surfactants or intermediates in polymer chemistry due to their aliphatic chains.

6-[6-[6-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoylamino]hexanoic Acid

- Structure: A branched hexanoic acid derivative with multiple amide linkages and a phenylmethoxycarbonyl group (CAS 60760-70-5) .

- Key Differences :

- The complex, multi-amide structure increases molecular weight (~580 g/mol ) and rigidity, contrasting with the simpler linear structure of the cyclopropane sulfonamide.

- The phenylmethoxycarbonyl group may confer protease resistance, useful in peptide mimetics.

- Applications : Likely used in biomedical research for targeted drug delivery or as a scaffold in combinatorial chemistry.

6-(2-Naphthyl)-6-oxohexanoic Acid

- Structure : Contains a naphthyl group and a ketone at the sixth carbon (CAS 132104-10-0 ), with a molecular formula of C₁₆H₁₆O₃ and weight of 256.3 g/mol .

- Key Differences :

- The ketone and naphthyl groups enhance electrophilicity and aromatic interactions, unlike the sulfonamide’s hydrogen-bonding capability.

- Smaller molecular weight compared to the cyclopropane sulfonamide suggests different solubility and bioavailability.

- Applications: Potential intermediate in organic synthesis, particularly for polycyclic aromatic hydrocarbon (PAH)-based compounds.

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Notable Properties |

|---|---|---|---|---|

| 6-Cyclopropanesulfonylamino-hexanoic acid | C₉H₁₇NO₄S (est.) | ~265 (est.) | Cyclopropanesulfonylamino | High hydrogen-bonding capacity, metabolic stability |

| 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid | C₁₄H₁₉NO₄S | 297.37 | Phenyl-ethenesulfonylamino | Aromatic interactions, moderate solubility |

| 6-(Isononanoylamino)hexanoic acid cyclohexylamine salt | C₁₅H₂₉NO₂·C₆H₁₁N | 85650-94-8 (CAS) | Isononanoylamino | Lipophilic, salt-enhanced solubility |

| 6-[6-[6-(Phenylmethoxycarbonylamino)...]hexanoic acid | C₃₃H₄₄N₄O₈ (est.) | ~580 (est.) | Multi-amide, phenylmethoxy | Rigid, protease-resistant |

| 6-(2-Naphthyl)-6-oxohexanoic acid | C₁₆H₁₆O₃ | 256.3 | Naphthyl, ketone | Electrophilic, PAH interactions |

Biologische Aktivität

Chemical Structure and Properties

6-Cyclopropanesulfonylamino-hexanoic acid features a cyclopropane ring attached to a sulfonamide group, along with a hexanoic acid chain. The molecular formula is C₉H₁₅N₁O₃S, with a molecular weight of approximately 215.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₁O₃S |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 1338943-82-0 |

| IUPAC Name | 6-Cyclopropanesulfonylamino-hexanoic acid |

The biological activity of 6-Cyclopropanesulfonylamino-hexanoic acid is primarily attributed to its ability to inhibit certain enzymes involved in inflammatory pathways and microbial growth. The sulfonamide moiety is known for its role in mimicking p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby exerting antibacterial effects.

Antimicrobial Activity

Research has demonstrated that 6-Cyclopropanesulfonylamino-hexanoic acid exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies using animal models of inflammation have indicated that it can reduce edema and inflammatory cytokine levels.

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on rats with induced paw edema showed that administration of 6-Cyclopropanesulfonylamino-hexanoic acid resulted in a significant reduction in paw swelling compared to control groups. The compound was administered at doses of 10 mg/kg and 20 mg/kg, demonstrating dose-dependent effects.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in several studies, indicating low toxicity at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 6-Cyclopropanesulfonylamino-hexanoic acid, and how can reaction parameters be optimized?

Answer:

- Step 1: Begin with cyclopropanesulfonamide as a precursor, coupled with hexanoic acid derivatives (e.g., via amide bond formation using carbodiimide coupling agents like EDC/HOBt).

- Step 2: Optimize solvent choice (e.g., DMF or THF for solubility), temperature (60–80°C), and reaction time (12–24 hrs) to maximize yield.

- Step 3: Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) or recrystallization.

- Key Considerations: Control moisture to prevent hydrolysis of sulfonamide groups. Validate purity using melting point analysis and LC-MS.

- Reference: Similar protocols for sulfonamide-containing compounds are detailed in safety data sheets for analogous acids .

Q. How should researchers approach the characterization of 6-Cyclopropanesulfonylamino-hexanoic acid using spectroscopic methods?

Answer:

- NMR Analysis:

- 1H NMR: Identify cyclopropane protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ 7–8 ppm, broad).

- 13C NMR: Confirm sulfonyl (δ 40–50 ppm) and carboxyl carbons (δ 170–180 ppm).

- FTIR: Detect sulfonamide S=O stretches (1320–1160 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Cross-Validation: Compare with computational simulations (e.g., DFT for NMR chemical shifts) .

- Reference: Standardized characterization workflows are outlined in chemical analysis guidelines .

Q. What purification techniques are most effective for isolating 6-Cyclopropanesulfonylamino-hexanoic acid from complex reaction mixtures?

Answer:

- Liquid-Liquid Extraction: Use ethyl acetate/water partitioning to separate polar (carboxylic acid) and non-polar byproducts.

- Column Chromatography: Employ silica gel with a gradient of hexane/ethyl acetate (polarity adjusted for sulfonamide retention).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

- HPLC: Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment.

- Reference: Separation methodologies align with membrane and particle technology principles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Cyclopropanesulfonylamino-hexanoic acid in novel catalytic systems?

Answer:

- DFT Calculations: Simulate transition states for sulfonamide bond cleavage or cyclopropane ring opening under acidic/basic conditions.

- Molecular Dynamics (MD): Study solvation effects on conformational stability.

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Validation: Compare computational results with experimental kinetic data (e.g., Arrhenius plots).

- Reference: Microwave-assisted synthesis and structural analysis in cobaltocenium complexes provide analogous frameworks .

Q. What methodologies resolve discrepancies between theoretical and experimental spectral data for this compound?

Answer:

- Re-examine Purity: Use HPLC to detect impurities (>98% purity threshold).

- Solvent Effects: Test NMR in deuterated DMSO vs. CDCl3 to assess hydrogen bonding.

- Isotopic Labeling: Synthesize deuterated analogs to confirm peak assignments.

- Collaborative Analysis: Cross-validate data with independent labs or databases (e.g., PubChem).

- Reference: Guidelines for addressing analytical uncertainties are discussed in chemical reporting standards .

Q. How can researchers design experiments to study the acid-base stability of 6-Cyclopropanesulfonylamino-hexanoic acid under physiological conditions?

Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Kinetic Analysis: Calculate half-life (t1/2) using first-order decay models.

- Structural Elucidation: Isolate degradation products (e.g., cyclopropane ring-opened derivatives) via LC-MS/MS.

- Reference: Stability testing protocols align with pharmacological research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.